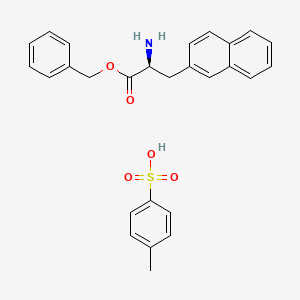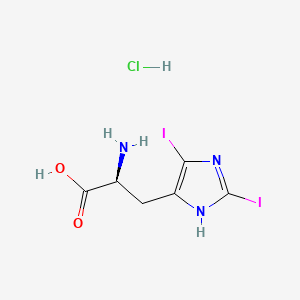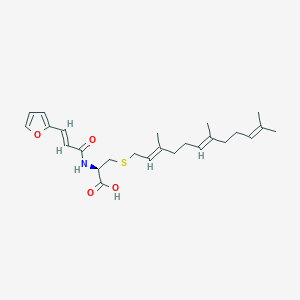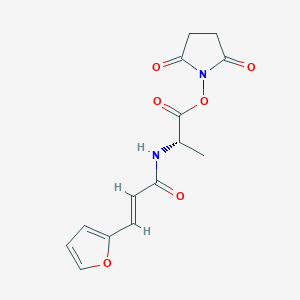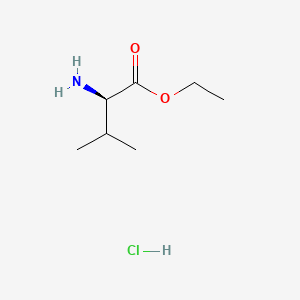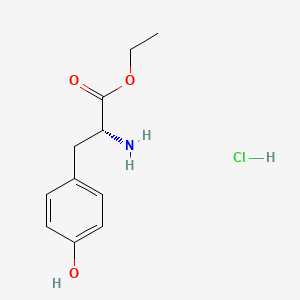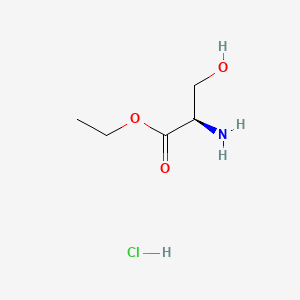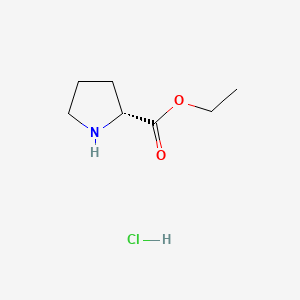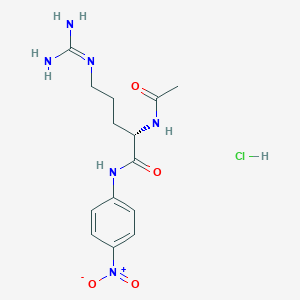
アセチル-アルギニン-PNA 塩酸塩
説明
“Ac-Arg-Pna HCl” is a compound with the molecular formula C14H21ClN6O4 . It is also known by other names such as “(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride”, “(S)-2-acetamido-5-guanidino-N-(4-nitrophenyl)pentanamide hydrochloride”, and "Nalpha-Acetyl-L-arginine 4-nitroanilide hydrochloride" .
Molecular Structure Analysis
The InChI string for “Ac-Arg-Pna HCl” is InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 . The compound has a molecular weight of 372.81 g/mol .
Physical And Chemical Properties Analysis
“Ac-Arg-Pna HCl” has a molecular weight of 372.81 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 372.1312809 g/mol . The topological polar surface area is 168 Ų .
科学的研究の応用
抗菌作用
アセチル-アルギニン-PNA 塩酸塩は、抗菌治療において有望な結果を示しています。 ペプチド核酸(PNA)コンジュゲートには、アセチル-アルギニン-PNA 塩酸塩が含まれ、遺伝子発現を特異的にサイレンシングすることができ、細菌やウイルス感染症の抑制に役立ちます {svg_1}。これらのコンジュゲートは、抗菌および抗ウイルス用途のキャリアとして試験されており、薬剤耐性株の治療のための新しい方法を提供しています。
薬物送達システム
標的化薬物送達の世界では、アセチル-アルギニン-PNA 塩酸塩は、ハイドロゲルやその他のポリマー系システムの開発に役割を果たしています。 これらの材料は薬物をカプセル化し、分解から保護し、標的部位での制御された放出を保証します {svg_2}。このアプリケーションは、がんなど、局所治療を必要とする疾患に不可欠です。
遺伝子治療
アセチル-アルギニン-PNA 塩酸塩は、遺伝子治療において有害な遺伝子発現をサイレンシングするために使用されます。PNAベースのアンチセンスオリゴヌクレオチドは、特定のmRNA配列を標的とし、疾患を引き起こすタンパク質の翻訳を阻止することができます。 このアプローチは、遺伝性疾患やがんに特に関連しています {svg_3}.
分子生物学
分子生物学では、アセチル-アルギニン-PNA 塩酸塩は、DNAおよびRNAに対する高い結合親和性のために使用されます。 これは、アンチ遺伝子およびアンチセンス剤として機能し、遺伝子機能と調節の研究を可能にします {svg_4}。このアプリケーションは、疾患の遺伝的基盤を理解するために不可欠です。
診断
アセチル-アルギニン-PNA 塩酸塩は、特に食中毒菌やその他の微生物の迅速検出における診断ツールの開発に貢献しています {svg_5}。核酸に高い特異性で結合する能力により、細菌およびウイルス感染症を特定するための優れたプローブとなります。
医学
医学では、アセチル-アルギニン-PNA 塩酸塩は、トリプシンやパパインなどの酵素のクロモジェニック基質として使用されます {svg_6}。このアプリケーションは、酵素活性を測定できるアッセイの開発にとって重要であり、酵素活性はしばしば疾患の診断において重要な要素です。
バイオテクノロジー
アセチル-アルギニン-PNA 塩酸塩のバイオテクノロジーアプリケーションには、遺伝子変異や疾患を検出するためのバイオセンサーでの使用が含まれます {svg_7}。PNAの高い安定性と特異性により、精度と信頼性を必要とするバイオセンサーの理想的な構成要素となっています。
バイオセンシング
アセチル-アルギニン-PNA 塩酸塩は、特にがん診断におけるバイオセンシング技術に不可欠です。 PNAベースのバイオセンサーは、超低濃度の核酸バイオマーカーを検出したり、一塩基変異を特定したりすることができ、これは早期がん検出に不可欠です {svg_8}.
作用機序
Target of Action
Ac-Arg-Pna HCl, also known as Acetyl-Arginine Para-Nitroanilide Hydrochloride, is a synthetic compound that primarily targets enzymes like trypsin and papain . These enzymes play crucial roles in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
The compound interacts with its targets through a process known as hydrolysis . In this process, Ac-Arg-Pna HCl serves as a substrate for the enzymes trypsin and papain. The enzymes cleave the compound, leading to the release of p-nitroaniline (pNA), a chromophore with a strong absorbance at 405 nm .
Biochemical Pathways
The hydrolysis of Ac-Arg-Pna HCl by trypsin and papain is part of the broader proteolytic pathway, which is essential for protein digestion and turnover. The release of pNA can be used to monitor the activity of these enzymes, providing insights into the functioning of these biochemical pathways .
Pharmacokinetics
Factors such as solubility, stability, and molecular size typically influence how well a compound is absorbed and distributed within the body .
Result of Action
The hydrolysis of Ac-Arg-Pna HCl by trypsin and papain results in the release of pNA. This reaction can be used to measure the activity of these enzymes, providing valuable information about their role in various biological processes . Moreover, the interaction of Ac-Arg-Pna HCl with these enzymes could potentially influence cellular functions regulated by these enzymes.
Action Environment
The action, efficacy, and stability of Ac-Arg-Pna HCl can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of the hydrolysis reaction . Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s interaction with its target enzymes .
Safety and Hazards
The safety data sheet for “Ac-Arg-Pna HCl” indicates that it is not classified as hazardous according to Regulation (EC) No. 1272/2008 . In case of inhalation or contact with skin or eyes, it is recommended to seek medical advice . The substance should be stored at temperatures below -15°C .
特性
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZLHGPXAQZDTN-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





